molecular formula C20H24N2O2 B7518705 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid

3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid

Cat. No. B7518705
M. Wt: 324.4 g/mol
InChI Key: CLWSBVXAYWDJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid, commonly known as 'DMXB-A', is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A belongs to the class of piperazine derivatives and is known to bind to nicotinic acetylcholine receptors (nAChRs).

Mechanism of Action

DMXB-A is known to bind to 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid, which are ion channels that are widely distributed in the central and peripheral nervous systems. The binding of DMXB-A to 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid leads to the activation of various signaling pathways, including the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This activation leads to improved cognitive function, memory, and attention.
Biochemical and Physiological Effects:
DMXB-A has been found to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain, which leads to improved cognitive function, memory, and attention. DMXB-A has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMXB-A in lab experiments is its high selectivity for 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid. This selectivity allows for more specific and targeted studies of the effects of nAChR activation. However, one of the limitations of using DMXB-A is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of DMXB-A. One potential direction is the development of more potent and selective nAChR agonists that can be used in the treatment of neurological and psychiatric disorders. Another direction is the investigation of the long-term effects of DMXB-A on cognitive function and memory. Additionally, the potential use of DMXB-A in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is an area of ongoing research.
Conclusion:
In conclusion, DMXB-A is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have a positive effect on cognitive function, memory, and attention and has been studied for its potential use in the treatment of various neurological and psychiatric disorders. DMXB-A's high selectivity for 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid makes it a valuable tool for studying the effects of nAChR activation, although its low solubility in water can make it challenging to work with in certain experiments. Ongoing research into the potential therapeutic applications of DMXB-A and the development of more potent and selective nAChR agonists are promising directions for future studies.

Synthesis Methods

DMXB-A can be synthesized using a multi-step process that involves the reaction between 4-(2,3-dimethylphenyl)piperazine and 3-bromobenzoic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain DMXB-A in its pure form.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have a positive effect on cognitive function, memory, and attention. DMXB-A has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-5-3-8-19(16(15)2)22-11-9-21(10-12-22)14-17-6-4-7-18(13-17)20(23)24/h3-8,13H,9-12,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWSBVXAYWDJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=CC=C3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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